N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridinyl group, a methylsulfanyl group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The starting material, 2-aminopyridine, undergoes chlorination to introduce the chlorine atom at the 5-position of the pyridine ring.
Thiomethylation: The chlorinated intermediate is then subjected to thiomethylation, where a methylsulfanyl group is introduced at the 2-position of the pyridine ring.
Amidation: Finally, the thiomethylated intermediate undergoes amidation with a suitable carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- N-(5-fluoropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- N-(5-iodopyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
Uniqueness
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, or iodine analogs. This uniqueness can be leveraged in specific applications where the chlorine atom’s properties are advantageous.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-9(3-2-6-14-12)11(17)16-10-5-4-8(13)7-15-10/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLQMVVIKOESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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